![molecular formula C25H35N3O3 B247548 1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an antagonist at the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. The exact mechanism of action of TFMPP is not fully understood, but it is thought to modulate the activity of the serotonergic system in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in various regions of the brain, including the prefrontal cortex and hippocampus. It also increases the levels of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response. TFMPP has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. It also has a relatively long half-life, making it suitable for use in long-term studies. However, TFMPP has some limitations, including its potential for abuse and its effects on the cardiovascular system.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of TFMPP. Future studies could focus on its effects on specific brain regions and circuits, as well as its potential use in combination with other drugs. Additionally, studies could explore the potential use of TFMPP in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Métodos De Síntesis
TFMPP can be synthesized through various methods, including the reaction of 1-benzyl-4-piperidone with 2,4,5-trimethoxybenzylamine in the presence of a reducing agent. Another method involves the reaction of 1-(2,4,5-trimethoxybenzyl)piperazine with phenylmagnesium bromide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression in humans.
Propiedades
Fórmula molecular |
C25H35N3O3 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
1-phenyl-4-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-23-18-25(31-3)24(30-2)17-20(23)19-26-11-9-22(10-12-26)28-15-13-27(14-16-28)21-7-5-4-6-8-21/h4-8,17-18,22H,9-16,19H2,1-3H3 |
Clave InChI |
GXJTZFRBYJGXIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




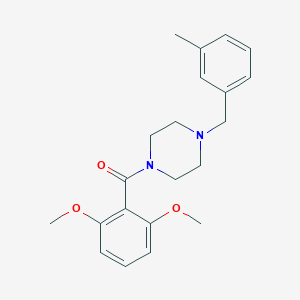
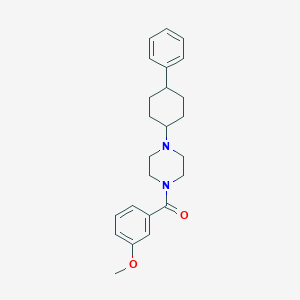
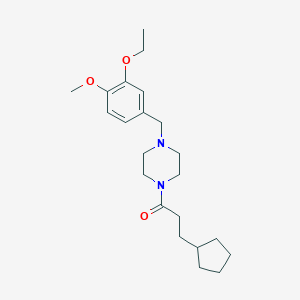

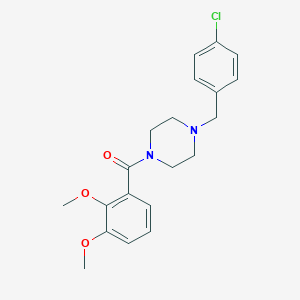
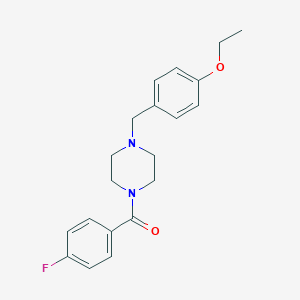
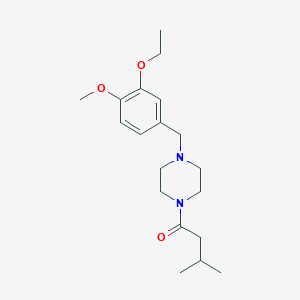
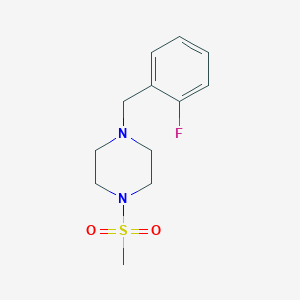

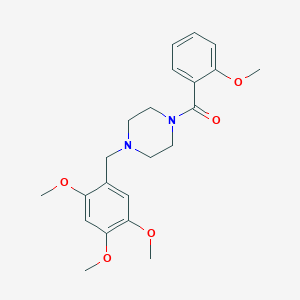
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)